molecular formula C16H19NO2 B505962 N-isobutyl-2-(1-naphthyloxy)acetamide CAS No. 391229-05-3

N-isobutyl-2-(1-naphthyloxy)acetamide

Cat. No.: B505962
CAS No.: 391229-05-3
M. Wt: 257.33g/mol
InChI Key: XKNLPSDHSMRFAF-UHFFFAOYSA-N
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Description

N-Isobutyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a 1-naphthyloxy group at the C2 position and an isobutyl substituent on the amide nitrogen. This compound belongs to a class of molecules where the naphthyloxy moiety contributes to aromatic interactions, while the aliphatic isobutyl group modulates lipophilicity.

Properties

IUPAC Name

N-(2-methylpropyl)-2-naphthalen-1-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,10-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNLPSDHSMRFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(1-naphthyloxy)acetamide typically involves nucleophilic acyl substitution reactions. One common method is the reaction of 1-naphthol with chloroacetic acid to form 2-(1-naphthyloxy)acetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is subsequently reacted with isobutylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(1-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthyloxy group can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide moiety can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide carbonyl carbon under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyloxy group.

    Reduction: The corresponding amine derivative.

    Substitution: Substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-isobutyl-2-(1-naphthyloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets. For example, it has been studied as a sigma-1 receptor antagonist, where it binds to the sigma-1 receptor and modulates its activity. This interaction can influence various cellular pathways, leading to effects such as pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and physicochemical parameters of N-isobutyl-2-(1-naphthyloxy)acetamide and its analogues:

Compound Name Substituent on Amide Nitrogen Functional Groups Molecular Formula Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
This compound Isobutyl Naphthyloxy, acetamide C₁₆H₁₇NO₂* ~261.3 (estimated) IR: C=O (~1670 cm⁻¹), N–H (~3260 cm⁻¹)
N-(1-Naphthyl)-2-phenylacetamide Phenyl Phenyl, acetamide C₁₈H₁₅NO 261.32 IR: C=O (1671 cm⁻¹), N–H (3262 cm⁻¹)
N-(2,6-Diisopropylphenyl)-2-(1-naphthyloxy)acetamide Diisopropylphenyl Naphthyloxy, acetamide C₂₄H₂₇NO₂ 361.48 N/A (larger substituent increases steric bulk)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Phenyl Triazole, naphthyloxy, acetamide C₂₁H₁₈N₄O₂ 358.40 IR: C=O (1671 cm⁻¹), Triazole C–N (1303 cm⁻¹)
Duloxetine hydrochloride N-Methyl-γ-(thiophenepropylamine) Thiophene, naphthyloxy, SNRI C₁₈H₁₉NOS·HCl 333.88 Clinically validated SNRI activity
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl-6-methylphenyl Chlorine, acetamide C₁₁H₁₄ClNO 227.69 Electrophilic Cl enhances reactivity

*Estimated based on structural analogy.

Key Observations:
  • Bulky substituents like diisopropylphenyl increase molecular weight and steric hindrance, which may reduce binding efficiency in biological systems.
  • Functional Group Impact :
    • Triazole-containing analogues exhibit additional hydrogen-bonding capabilities due to the heterocyclic nitrogen atoms, which are absent in the target compound.
    • Chlorinated acetamides display higher electrophilicity, making them more reactive in nucleophilic environments.

Biological Activity

N-isobutyl-2-(1-naphthyloxy)acetamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by an isobutyl group attached to a naphthyloxyacetamide moiety. This structural configuration is believed to influence its chemical reactivity and biological activity, enhancing its binding affinity to specific molecular targets compared to similar compounds.

The primary mechanism of action for this compound involves its role as a sigma-1 receptor antagonist . By binding to the sigma-1 receptor, it modulates various cellular pathways, which can lead to significant biological effects such as:

  • Pain relief : Its interaction with the sigma-1 receptor is associated with analgesic properties.
  • Anti-inflammatory responses : The compound may reduce inflammation through its receptor interactions.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory activities. Specific studies have explored its impact on various enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions characterized by excessive inflammation.

2. Receptor Binding

The compound has been investigated for its binding affinity to several receptors beyond the sigma-1 receptor. Its interactions may extend to other G-protein coupled receptors (GPCRs), contributing to diverse pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound. Below are key findings from notable research:

Study Findings
BenchChem Study Demonstrated that the compound acts as a sigma-1 receptor antagonist, influencing pain and inflammation pathways.
Pharmacological Review Discussed the potential of this compound in drug development for pain management due to its unique structural features.
Comparative Analysis Compared the efficacy of this compound with other naphthyloxy derivatives, emphasizing its superior binding affinity and therapeutic potential.

Applications in Medicine

This compound is being explored for various therapeutic applications, particularly in:

  • Pain Management : Its properties as a sigma-1 receptor antagonist suggest it could be effective in managing chronic pain conditions.
  • Anti-inflammatory Treatments : The compound may serve as a basis for developing new anti-inflammatory drugs, targeting specific pathways involved in inflammatory responses.

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